7-Hydroxybenzofuran-2-carbonitrile
Overview
Description
7-Hydroxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by a hydroxyl group at the 7th position and a carbonitrile group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzofuran-2-carbonitrile can be achieved through various methods. One common approach involves the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by reduction with lithium borohydride . Another method includes the use of ortho-hydroxybenzaldehydes as starting materials, which undergo cyclization and subsequent functionalization to introduce the carbonitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzofuranones or benzofuranaldehydes.
Reduction: Formation of benzofuranamines.
Substitution: Formation of halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
7-Hydroxybenzofuran-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Hydroxybenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position and the carbonitrile group at the 2nd position play crucial roles in its biological activity. These functional groups allow the compound to interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .
Comparison with Similar Compounds
- 4-Hydroxybenzofuran-2-carbonitrile
- 5-Hydroxybenzofuran-2-carbonitrile
- 6-Hydroxybenzofuran-2-carbonitrile
Comparison: 7-Hydroxybenzofuran-2-carbonitrile is unique due to the specific positioning of the hydroxyl and carbonitrile groups, which influence its chemical reactivity and biological activity. Compared to its isomers, such as 4-Hydroxybenzofuran-2-carbonitrile, 5-Hydroxybenzofuran-2-carbonitrile, and 6-Hydroxybenzofuran-2-carbonitrile, the 7-hydroxy derivative may exhibit different pharmacological properties and reactivity patterns due to the distinct electronic and steric effects imparted by the substituents .
Properties
IUPAC Name |
7-hydroxy-1-benzofuran-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRSCBFPJQDXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305636 | |
Record name | 7-Hydroxybenzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53020-47-6 | |
Record name | 7-Hydroxy-2-benzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53020-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 171308 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxybenzofuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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